2-Chloro-3-nitrobenzoic acid

描述

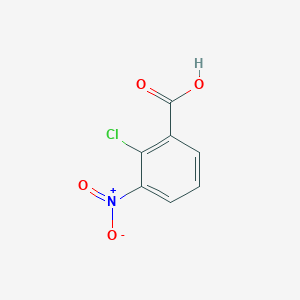

2-Chloro-3-nitrobenzoic acid (CAS: 3970-35-2) is a nitro-substituted benzoic acid derivative with the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol . Structurally, it features a carboxylic acid group at position 1, a chlorine substituent at position 2, and a nitro group at position 3 on the benzene ring. This compound is a white-to-orange crystalline solid with a melting point of 184–186°C and a density of 1.60 g/cm³ . It is sparingly soluble in water but dissolves in polar organic solvents like tetrahydrofuran (THF) and ethyl acetate .

This compound is widely used as a precursor in organic synthesis, particularly in the design of bent-core liquid crystals , heterocyclic pharmaceuticals , and functionalized polymers. Its electron-withdrawing nitro and chlorine groups enhance reactivity in nucleophilic substitution and reduction reactions, making it valuable for constructing complex molecular architectures .

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-3-nitrobenzoic acid can be synthesized through the chlorination of nitrobenzene. The specific synthesis method may vary depending on the reaction conditions. One common method involves the nitration of chlorobenzene followed by oxidation . Another method involves the nitration of benzoic acid derivatives followed by chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques .

化学反应分析

Types of Reactions

2-Chloro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or hydroxyl groups, under appropriate conditions.

Condensation: The compound can undergo condensation reactions with amines to form amides or other nitrogen-containing compounds.

Common Reagents and Conditions

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or hydroxyl groups can be used for substitution reactions.

Condensation: Amines are commonly used in condensation reactions to form amides.

Major Products Formed

Reduction: 2-Chloro-3-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Condensation: Phenylquinolylamines and other nitrogen-containing compounds.

科学研究应用

Synthetic Organic Chemistry

Role in Synthesis:

2-Chloro-3-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of new drugs, particularly anti-inflammatory and analgesic agents.

Case Study:

A study demonstrated the synthesis of novel anti-inflammatory compounds using this compound as a starting material. The resulting compounds showed promising biological activity against inflammation-related pathways, indicating potential therapeutic applications in pain management.

Pharmaceutical Applications

Development of Drug Formulations:

This compound is integral in the formulation of drugs due to its reactivity and ability to form derivatives that enhance pharmacological properties.

Data Table: Pharmaceutical Compounds Synthesized Using this compound

| Compound Name | Target Condition | Synthesis Method | Reference |

|---|---|---|---|

| Anti-inflammatory Agent | Inflammation | Nucleophilic substitution | |

| Analgesic Drug | Pain relief | Esterification reactions |

Agrochemical Development

Herbicides and Pesticides:

this compound is also employed in the formulation of herbicides and pesticides, enhancing crop protection and yield.

Case Study:

Research has shown that formulations containing this compound exhibit increased efficacy against certain pests while maintaining low toxicity to non-target organisms. This dual benefit supports sustainable agricultural practices.

Analytical Chemistry

Use as a Reagent:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemicals through chromatographic techniques.

Data Table: Analytical Applications

Material Science

Development of Polymers:

The unique properties of this compound make it suitable for developing specialty polymers and coatings that enhance material performance.

Case Study:

Innovative research has led to the incorporation of this compound into polymer matrices, yielding materials with improved mechanical properties and thermal stability suitable for industrial applications.

Environmental Chemistry

Pollutant Degradation Studies:

This compound is utilized in studies assessing the degradation of nitroaromatic pollutants, contributing to environmental monitoring and remediation efforts.

Data Table: Environmental Impact Studies

作用机制

The mechanism of action of 2-Chloro-3-nitrobenzoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes . The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

相似化合物的比较

Physicochemical Properties

The table below compares 2-chloro-3-nitrobenzoic acid with structurally related nitrobenzoic acids and derivatives:

Notes:

- LogP Differences : The nitro group at position 3 in this compound increases hydrophobicity compared to 3-nitrobenzoic acid but reduces it relative to 2-chlorobenzoic acid due to the nitro group’s polar nature .

- Melting Points : The higher melting point of this compound (184–186°C) vs. 2-chloro-4-nitrobenzoic acid (140.33°C) reflects stronger intermolecular interactions (e.g., hydrogen bonding and dipole stacking) in the 3-nitro isomer .

Research Findings

Structural Insights

- Crystal Packing: Single-crystal X-ray studies reveal that this compound adopts a non-planar geometry, with intermolecular hydrogen bonds (O–H···O and Cl···O) contributing to its high thermal stability .

- DFT Analysis : Density functional theory (DFT) calculations confirm the bent-core structure, with a dihedral angle of 128° between the nitro and carboxylic acid groups .

Pharmacological Potential

- Heterocyclic Synthesis: Condensation with aminoquinolines yields bioactive benzophenanthrolinones, demonstrating antitumor activity superior to 4-nitro derivatives .

- Enzymatic Interactions : The nitro group’s position influences binding to NADPH-dependent reductases, with 3-nitro isomers showing higher stereoselectivity than 4-nitro analogs .

Data Tables

Table 1: Comparative Physicochemical Data

Table 2: Hazard Profiles

| Compound | Hazard Statements | Precautionary Measures |

|---|---|---|

| This compound | H315, H319, H335 | Avoid inhalation; use PPE |

| 2-Chloro-4-nitrobenzoic acid | H318, H335 | Eye protection; ventilation |

生物活性

2-Chloro-3-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

This compound is an aromatic carboxylic acid with a chlorine and nitro substituent on the benzene ring. Its molecular formula is CHClNO, and it has been studied for its ability to form metal complexes that enhance its biological efficacy.

Research indicates that this compound exhibits various mechanisms of action, primarily through:

- Intercalation with DNA : The compound can intercalate into DNA, leading to structural alterations that disrupt replication and transcription processes. This interaction is critical for its anticancer properties.

- Induction of Apoptosis : Studies have shown that derivatives and complexes of this compound can induce apoptosis in cancer cells by modulating the expression of proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .

Anticancer Activity

Several studies have evaluated the anticancer activity of this compound and its metal complexes. The following table summarizes key findings from various research studies:

Case Studies

-

Antitumor Activity in Human Cancer Cell Lines :

In a study examining the effects of copper(II) complexes derived from nitrobenzoic acids, it was found that these complexes displayed significant antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC values indicated strong cytotoxicity, particularly in HeLa cells at 48 hours post-treatment . -

Apoptosis Induction Mechanism :

The mechanism by which this compound induces apoptosis was elucidated through flow cytometry and Western blotting techniques. The treatment resulted in increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), confirming its role in promoting programmed cell death .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-3-nitrobenzoic acid, and what methodological considerations ensure high purity?

- Methodology : A widely used approach involves reducing 2-chloro-3-nitrobenzoyl chloride intermediates. For example, catalytic hydrogenation with 5% Pd/C under H₂ in ethyl acetate yields 2-chloro-3-aminobenzoic acid, which can be further functionalized . Condensation reactions with alkoxysalicylaldehydes in ethanol under acidic conditions (e.g., acetic acid) are employed to form Schiff base intermediates, critical for bent-core liquid crystal synthesis . Purity is ensured via recrystallization (e.g., ethanol/water mixtures) and validated by HPLC or TLC.

- Key Data : Reduction reactions typically achieve >95% yield, while condensation steps require 48-hour stirring at reflux .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX resolves bond lengths and angles. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O at ~1740 cm⁻¹, NO₂ at ~1530 cm⁻¹) . Nuclear magnetic resonance (¹H/¹³C NMR) in DMSO-d₆ confirms substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm) .

- Key Findings : DFT calculations reveal a non-planar geometry due to steric hindrance between Cl and NO₂ groups, with a dihedral angle of ~15° between aromatic rings in bent-core derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Use NIOSH-approved respirators (N95) and impermeable gloves (nitrile) to avoid inhalation/contact. Work under fume hoods during high-temperature reactions (>100°C) to mitigate vapor exposure. Incompatible with strong oxidizers (e.g., HNO₃), requiring segregated storage .

- Risk Mitigation : Emergency showers and eyewash stations must be accessible. Waste disposal follows EPA guidelines for nitroaromatics .

Advanced Research Questions

Q. How does this compound enable the design of bent-core liquid crystals, and what phase behaviors are observed?

- Application : The compound serves as a central core in three-ring bent-core molecules. The Cl and NO₂ groups create a transverse dipole moment, stabilizing polar smectic phases. Terminal halogen moieties (F, Cl, Br, I) modulate phase transitions .

- Findings : Compounds with C18 alkoxy chains exhibit a monotropic orthogonal smectic phase (SmA) below 120°C. SAXS/XRD confirms layer spacing (~30–35 Å), consistent with interdigitated molecular packing . Exception: Derivatives lacking long alkyl chains (e.g., compound 10a) show no mesogenicity due to insufficient fluidity .

Q. What computational strategies predict the electronic properties of this compound derivatives?

- Methodology : Density functional theory (DFT) at B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting electron-deficient regions near NO₂. Molecular dynamics (MD) simulations model self-assembly in liquid crystals, showing π-π stacking (3.5–4.0 Å) and halogen bonding (Cl···O ≈ 3.2 Å) .

- Insights : Non-planarity reduces conjugation, lowering charge carrier mobility but enhancing thermal stability (decomposition >250°C) .

Q. How can contradictions in experimental data (e.g., phase behavior discrepancies) be resolved?

- Case Study : Compound 10a’s lack of mesogenicity contrasts with homologs. SAXS data ruled out impurities, while DFT revealed reduced dipole alignment due to shorter alkyl chains. Methodological adjustments (e.g., longer chains >C12) restored SmA behavior .

- Approach : Cross-validate via polarized optical microscopy (textural analysis), differential scanning calorimetry (transition enthalpies), and variable-temperature XRD .

属性

IUPAC Name |

2-chloro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQDVRIQJJPHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192785 | |

| Record name | 2-Chloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-35-2 | |

| Record name | 2-Chloro-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3970-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG8W66PX35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。